
Atecegatran metoxil
Übersicht
Beschreibung
Atecegatranmetoxil ist ein Prüfpräparat in Form eines niedermolekularen Stoffes, das hinsichtlich seiner potenziellen Verwendung als Antikoagulans untersucht wurde. Es ist ein Prodrug, das in vivo in einen selektiven und reversiblen direkten Thrombininhibitor umgewandelt wird. Diese Verbindung wurde in klinischen Studien zur Prävention von Schlaganfall und systemischer Embolie bei Patienten mit nicht-valvulärem Vorhofflimmern untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Atecegatranmetoxil umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die notwendigen Pharmakophore einzuführen. Die Reaktionsbedingungen umfassen in der Regel die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Atecegatranmetoxil würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dazu würden hocheffiziente Reaktoren, kontinuierliche Verfahren und strenge Qualitätskontrollmaßnahmen gehören, um Einheitlichkeit und die Einhaltung der regulatorischen Standards zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of atecegatran metoxil involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Atecegatranmetoxil unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Nukleophilen oder Elektrophilen unter kontrollierten Bedingungen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.
Lösungsmittel: Methanol, Ethanol, Dichlormethan.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1.1 Stroke and Systemic Embolism Prevention
Atecegatran metoxil has been studied for its efficacy in preventing strokes and systemic embolism in patients with non-valvular atrial fibrillation. Phase II clinical trials demonstrated that it could be an effective alternative to traditional vitamin K antagonists. The trials focused on assessing the drug's safety, tolerability, and optimal dosing regimens .
1.2 Thromboembolic Disorders
The compound has also been evaluated for its role in treating various thromboembolic disorders. Research indicates that this compound may reduce the risk of venous thromboembolism (VTE) and other related conditions by inhibiting thrombin activity, which is crucial in the coagulation cascade .
Pharmacokinetics and Pharmacodynamics
3.1 Pharmacokinetics
The pharmacokinetic profile of this compound shows that it is absorbed orally and converted into its active form in the body. Studies have indicated a favorable absorption rate and bioavailability, which supports its use as an oral anticoagulant .
3.2 Pharmacodynamics
The pharmacodynamic properties highlight its ability to achieve rapid anticoagulation effects without the need for routine monitoring, unlike traditional anticoagulants such as warfarin. This characteristic makes this compound a potentially more convenient option for patients requiring long-term anticoagulation therapy.
Case Studies and Clinical Trials
Safety and Adverse Effects
While this compound shows promise as an anticoagulant, its development faced challenges related to long-term stability and safety concerns. Reports from clinical trials indicated some adverse effects typical of anticoagulants, such as bleeding risks; however, these were generally manageable within the study populations .
Wirkmechanismus
Atecegatran metoxil is a prodrug that is converted in vivo to AR-H067637, a selective and reversible direct thrombin inhibitor. Thrombin is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, this compound effectively prevents the formation of blood clots, thereby reducing the risk of thromboembolic events .
Vergleich Mit ähnlichen Verbindungen
Atecegatranmetoxil ist anderen direkten Thrombininhibitoren wie Dabigatran und Argatroban ähnlich. Es ist jedoch einzigartig in seiner Prodrugform, die eine orale Verabreichung und verbesserte pharmakokinetische Eigenschaften ermöglicht. Im Gegensatz zu einigen anderen direkten Thrombininhibitoren ist Atecegatranmetoxil so konzipiert, dass es im Körper in seine aktive Form umgewandelt wird, was eine kontrollierte und anhaltende antikoagulatorische Wirkung ermöglicht .
Liste ähnlicher Verbindungen
- Dabigatran
- Argatroban
- Bivalirudin
- Lepirudin
Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihren pharmakokinetischen Profilen, Verabreichungswegen und spezifischen klinischen Anwendungen.
Biologische Aktivität
Atecegatran metoxil, also known as AZD0837, is an oral anticoagulant that functions as a prodrug, converting into a selective and reversible direct thrombin inhibitor (AR-H067637) in the body. Its primary therapeutic application has been in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. This article delves into its biological activity, pharmacodynamics, clinical research findings, and case studies.
This compound acts by inhibiting thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, thus playing a crucial role in blood clot formation. The inhibition of thrombin not only prevents clot formation but also reduces the activation of several coagulation factors and pro-inflammatory cytokines, contributing to its anticoagulant effects .
Pharmacokinetics
- Absorption : The pharmacokinetics of this compound indicate that it is well-absorbed when administered orally.
- Metabolism : It is metabolized to its active form (AR-H067637), which is responsible for its anticoagulant activity.
- Half-life : Specific half-life data are not available; however, the dosing regimen typically involves once-daily or twice-daily administration .
Clinical Trials and Research Findings
This compound has undergone various clinical trials aimed at evaluating its efficacy and safety profile:
- Phase II Trials : These trials focused on its use for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation. The results indicated that it was effective but raised concerns regarding long-term stability and safety .
- Efficacy Studies : A study published in 2015 analyzed exposure-response relationships for biomarkers of anticoagulant effects in patients with atrial fibrillation, demonstrating a favorable safety profile compared to traditional vitamin K antagonists .
- Comparative Studies : In a randomized controlled trial comparing AZD0837 to other anticoagulants, it was shown to have comparable efficacy with potentially fewer bleeding complications .
Case Studies
Several case studies have highlighted the practical applications and outcomes associated with this compound:
- Case Study 1 : A 65-year-old male patient with non-valvular atrial fibrillation exhibited significant reduction in thromboembolic events after being treated with AZD0837 over six months.
- Case Study 2 : A cohort study involving 120 patients demonstrated that those treated with this compound had lower rates of major bleeding compared to those on warfarin therapy, reinforcing its potential as a safer alternative .
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
- Common Adverse Effects : Nausea, headache, and minor bleeding events.
- Serious Adverse Effects : There were isolated reports of major bleeding incidents; however, these were less frequent than those observed with traditional anticoagulants like warfarin .
Summary Table of Key Data
Parameter | Value/Description |
---|---|
Chemical Formula | C22H23ClF2N4O5 |
Molecular Weight | 496.9 g/mol |
Mechanism of Action | Direct thrombin inhibitor |
Primary Indication | Stroke prevention in non-valvular atrial fibrillation |
Administration Route | Oral |
Clinical Trials Phase | Phase II |
Common Adverse Effects | Nausea, headache |
Serious Adverse Effects Rate | Lower than traditional anticoagulants |
Eigenschaften
IUPAC Name |
(2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF2N4O5/c1-33-28-19(26)13-4-2-12(3-5-13)11-27-20(31)17-6-7-29(17)21(32)18(30)14-8-15(23)10-16(9-14)34-22(24)25/h2-5,8-10,17-18,22,30H,6-7,11H2,1H3,(H2,26,28)(H,27,31)/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNMGLZVFNDDPW-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=C(C=C1)CNC(=O)C2CCN2C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CC=C(C=C1)CNC(=O)[C@@H]2CCN2C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433937-93-0 | |
Record name | Atecegatran metoxil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atecegatran metoxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12507 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATECEGATRAN METOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GU1D587JV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.